6-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
This compound belongs to the triazolo[4,5-d]pyrimidin-7-one family, characterized by a fused heterocyclic core integrating triazole and pyrimidine rings. The structure features a 1,2,4-oxadiazole moiety substituted at the 3-position with a 4-ethoxy-3-methoxyphenyl group, linked via a methyl bridge to the triazolo-pyrimidine scaffold. Additionally, a 3-methylbenzyl group is attached at the 3-position of the core .
Properties
IUPAC Name |
6-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N7O4/c1-4-34-18-9-8-17(11-19(18)33-3)22-26-20(35-28-22)13-30-14-25-23-21(24(30)32)27-29-31(23)12-16-7-5-6-15(2)10-16/h5-11,14H,4,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQRGNVTGKEUFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=CC(=C5)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one exhibits a complex structure that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a triazolo-pyrimidine core fused with an oxadiazole moiety. The synthesis typically involves multiple steps:
- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acids.
- Formation of the Triazole Ring : Cyclization of hydrazine derivatives with suitable electrophiles is performed under acidic or basic conditions.
- Final Coupling : The oxadiazole and triazole rings are coupled with phenyl groups to form the final product.
Anticancer Properties
Research indicates that compounds containing oxadiazole and triazole moieties exhibit significant anticancer activity. For instance:
- In vitro Studies : The compound has shown potent antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism involves the induction of apoptosis and inhibition of tubulin polymerization .
Antimicrobial Activity
The compound's antimicrobial properties have been evaluated against several pathogenic bacteria:
- Efficacy Against Bacteria : Notably effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli. The activity was comparable to standard antibiotics like gentamicin .
Enzyme Inhibition
The compound has demonstrated inhibitory effects on various enzymes:
- Alkaline Phosphatase Inhibition : It showed significant inhibition against tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), suggesting potential applications in managing conditions associated with these enzymes .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Modulation : It may bind to enzymes or receptors involved in cancer progression and microbial resistance.
- Cellular Pathways : The modulation of pathways related to cell cycle regulation and apoptosis has been suggested as a mechanism for its anticancer effects.
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Study on Anticancer Activity : A recent study reported that derivatives similar to this compound inhibited cell proliferation in breast cancer cell lines with IC50 values significantly lower than conventional treatments .
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of similar oxadiazole derivatives against a range of pathogens, establishing a strong correlation between structural modifications and enhanced activity .
Data Tables
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as:
- Antimicrobial Agent : Studies have shown that derivatives of this compound exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential enzymes.
- Anticancer Activity : Research indicates that the compound can induce apoptosis in cancer cell lines like MCF7 (breast cancer) and HCT116 (colon cancer). The cytotoxic effects are attributed to the compound's ability to intercalate with DNA and inhibit topoisomerase activity.
- Anti-inflammatory Effects : The compound has demonstrated potential as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Ligand Formation : It can be utilized to create ligands for metal complexes in coordination chemistry. This application is crucial for catalysis and material science.
- Synthesis of New Derivatives : The unique structure allows for the modification of the compound to create new derivatives with enhanced biological properties. For example, substituting different aryl groups can lead to compounds with improved efficacy against specific targets.
Case Study 1: Anticancer Activity
A study evaluated the effects of synthesized derivatives on various cancer cell lines using the MTT assay. Results indicated that certain derivatives exhibited over 70% growth inhibition in MCF7 cells compared to controls. This suggests a promising avenue for developing new anticancer therapies based on this compound's structure.
Case Study 2: Antimicrobial Testing
In antimicrobial assays using disc diffusion methods, derivatives demonstrated potent activity against multiple strains of bacteria. For instance, one derivative showed an inhibition zone of 20 mm against E. coli, indicating strong antibacterial properties that could be harnessed for therapeutic applications in infectious diseases.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues :
6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methoxybenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one ():
- Substituents : 3,4-Dimethoxyphenyl (oxadiazole) and 3-methoxybenzyl (triazolo-pyrimidine).
- Key Differences : Lacks the ethoxy group present in the target compound; instead, it has a methoxy group at both the 3- and 4-positions on the phenyl ring. This may reduce steric bulk compared to the ethoxy substituent .
6-{[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (): Substituents: 3,4-Dimethylphenyl (oxadiazole) and 4-fluorobenzyl (triazolo-pyrimidine). Key Differences: Replaces methoxy/ethoxy groups with non-polar methyl substituents and introduces a fluorine atom.
6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one ():
- Substituents : 3,4-Dimethoxyphenyl (oxadiazole) and 3-fluorobenzyl (triazolo-pyrimidine).
- Key Differences : Fluorine at the 3-position of the benzyl group may alter electronic properties and metabolic stability compared to the 3-methyl group in the target compound .
Table 1: Comparative Structural and Physicochemical Properties
Pharmacological and Biochemical Insights
While direct bioactivity data for the target compound are unavailable, insights from structurally related compounds suggest:
- SAR Trends: Oxadiazole Substituents: Polar groups (e.g., methoxy, ethoxy) improve solubility but may reduce membrane permeability compared to non-polar groups (e.g., methyl) . Benzyl Group Modifications: Fluorine or methyl groups at the benzyl 3- or 4-positions influence target selectivity. For example, fluorinated benzyl groups in may enhance CNS penetration due to increased lipophilicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
